Etoloxamine

Descripción general

Descripción

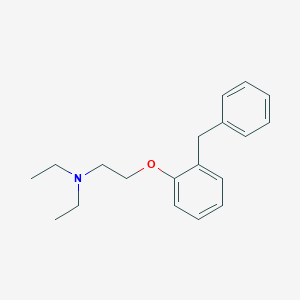

Etoloxamina es un compuesto químico con la fórmula molecular C19H25NO . Es conocido por sus diversas aplicaciones en la investigación científica y la industria. El compuesto se caracteriza por su estructura única, que incluye un grupo bencilfenoxi y una unidad de dietilaminoetano .

Métodos De Preparación

La síntesis de etoloxamina implica varios pasos. Una ruta sintética común incluye la reacción de 2-bencilfenol con dietilamina en presencia de un catalizador adecuado. Las condiciones de reacción típicamente implican calentar los reactivos bajo reflujo para facilitar la formación del producto deseado . Los métodos de producción industrial pueden variar, pero generalmente siguen principios similares, a menudo optimizando las condiciones de reacción para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Etoloxamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la etoloxamina en diferentes derivados de amina.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios agentes halogenantes. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Etoloxamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre los procesos celulares.

Medicina: La investigación explora sus posibles aplicaciones terapéuticas, como su papel en el desarrollo de fármacos.

Industria: Etoloxamina se utiliza en la producción de diversos productos químicos y materiales industriales.

Mecanismo De Acción

El mecanismo de acción de la etoloxamina implica su interacción con objetivos moleculares específicos. Puede unirse a receptores o enzimas, modulando su actividad e influyendo en varias vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Etoloxamina se puede comparar con otros compuestos similares, como:

Difenhidramina: Ambos compuestos tienen propiedades antihistamínicas, pero la etoloxamina puede tener perfiles farmacocinéticos diferentes.

Prometazina: Similar en estructura, pero con usos terapéuticos y efectos secundarios distintos.

Clorfeniramina: Otro antihistamínico con un mecanismo de acción y aplicaciones clínicas diferentes. La singularidad de la etoloxamina radica en su estructura química específica y las propiedades resultantes que la diferencian de estos compuestos similares.

Actividad Biológica

Etoloxamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) with additional effects on other neurotransmitter systems. Its chemical structure allows it to interact with various receptors, making it a candidate for treating conditions such as anxiety and depression.

This compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This action is crucial for enhancing mood and alleviating symptoms associated with depressive disorders. Additionally, this compound has been shown to interact with dopamine receptors, which may contribute to its efficacy in managing certain psychiatric conditions .

Biological Activity Overview

The biological activity of this compound can be summarized through several key effects:

- Antidepressant Effects : Studies indicate that this compound exhibits significant antidepressant-like activity in animal models, comparable to established SSRIs .

- Anxiolytic Properties : Research has demonstrated that this compound can reduce anxiety-like behaviors in rodents, suggesting its potential use as an anxiolytic agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neurodegenerative processes .

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in various animal models:

- Depression Models : In forced swim tests and tail suspension tests, this compound demonstrated a significant reduction in immobility time, indicating antidepressant effects similar to those of fluoxetine .

- Anxiety Models : In elevated plus maze tests, this compound-treated animals exhibited increased time spent in open arms, reflecting reduced anxiety levels .

Clinical Implications

Though primarily studied in animal models, the implications for human use are promising. The compound's dual action on serotonin and dopamine receptors suggests a multifaceted approach to treating mood disorders. However, clinical trials are necessary to establish safety and efficacy in human populations.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2-benzylphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-13-9-8-12-18(19)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXIOWINQPQVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862567 | |

| Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157-87-5 | |

| Record name | Etoloxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOLOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ417265P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.